An In-depth Technical Guide to 5-bromo-1H-pyrrole-3-carboxylic acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-bromo-1H-pyrrole-3-carboxylic acid: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-bromo-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a core scaffold in the generation of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties as a π-excessive five-membered heteroaromatic ring confer a diverse range of biological activities.[1] Pyrrole-containing compounds are integral to marketed drugs with applications as antipsychotics, anticancer agents, and antibacterials.[2]
5-bromo-1H-pyrrole-3-carboxylic acid emerges as a particularly valuable synthetic intermediate. The strategic placement of three key functional elements—the reactive N-H site, the versatile carboxylic acid at the 3-position, and the synthetically powerful bromine atom at the 5-position—provides three orthogonal handles for molecular elaboration. This trifecta of reactivity allows for the systematic and controlled construction of diverse chemical libraries, making it an ideal starting point for structure-activity relationship (SAR) studies and the discovery of novel bioactive molecules.
Chemical Structure and Physicochemical Properties
The foundational knowledge of a molecule's structure and properties is critical for its application in synthesis and development. While specific experimental data for 5-bromo-1H-pyrrole-3-carboxylic acid is not extensively published, its properties can be reliably inferred from its commercially available precursors and closely related analogs.
Chemical Structure:
Caption: Chemical structure of 5-bromo-1H-pyrrole-3-carboxylic acid.
Data Summary: Physicochemical Properties
The following table summarizes key properties, with data for the target compound inferred from its methyl ester and related structures.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₅H₄BrNO₂ | - |
| Molecular Weight | 190.00 g/mol | Calculated |
| IUPAC Name | 5-bromo-1H-pyrrole-3-carboxylic acid | IUPAC Nomenclature |
| CAS Number | Not assigned. | Precursor (methyl ester) is 16420-39-6.[3] |
| Appearance | Expected to be a white to off-white or tan solid. | Based on related pyrrole carboxylic acids. |
| Melting Point | >150 °C (Decomposition likely) | The unbrominated analog, 1H-pyrrole-3-carboxylic acid, melts at 144-147 °C.[4] Halogenation typically increases the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF). Low solubility in water and nonpolar solvents. | General property of carboxylic acids and pyrroles. |
| pKa | Estimated 4-5 | The carboxylic acid proton is acidic. The N-H proton is weakly acidic (pKa ~17 in DMSO). |
Synthesis: A Reliable and Scalable Approach
While various methods exist for the synthesis of the pyrrole core, the most direct and industrially scalable route to 5-bromo-1H-pyrrole-3-carboxylic acid is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester, which is readily available from commercial suppliers.[3] This transformation is a standard saponification reaction, valued for its high yield and operational simplicity.
Workflow for Synthesis via Ester Hydrolysis:
Caption: Synthetic workflow for 5-bromo-1H-pyrrole-3-carboxylic acid.
Experimental Protocol: Saponification of Methyl 5-bromo-1H-pyrrole-3-carboxylate
This protocol is a self-validating system; successful execution will yield a product whose identity and purity can be confirmed by standard analytical techniques (¹H NMR, LC-MS, melting point).
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Reagent Preparation:
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Prepare a 2M solution of sodium hydroxide (NaOH) in deionized water.
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Prepare a 1M solution of hydrochloric acid (HCl) in deionized water.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromo-1H-pyrrole-3-carboxylate (1.0 eq).
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Add a solvent mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, ~10 mL per gram of ester). Stir until the solid is fully dissolved.
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Hydrolysis:
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Add the 2M NaOH solution (2.0-3.0 eq) dropwise to the stirred solution at room temperature.
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Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary. The causal basis for using a base is to promote nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.
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Workup and Isolation:
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Once the reaction is complete, cool the flask in an ice-water bath.
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Slowly add the 1M HCl solution while stirring vigorously. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH 2-3). A precipitate should form. The acidification step is crucial to protonate the carboxylate salt, rendering the neutral carboxylic acid, which is typically insoluble in the aqueous medium.
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Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
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Dry the product under high vacuum to a constant weight.
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Reactivity and Strategic Derivatization
The power of 5-bromo-1H-pyrrole-3-carboxylic acid lies in its predictable and versatile reactivity, allowing for selective modification at three distinct points on the molecule.
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Carboxylic Acid (Position 3): This group is readily converted into a variety of other functionalities. Standard amide coupling reactions (e.g., using HATU or EDC as coupling agents) with a diverse range of amines can generate extensive libraries of amides. It can also be esterified or reduced to the corresponding alcohol.
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Bromine Atom (Position 5): The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce aryl, heteroaryl, alkynyl, or amino substituents, respectively. This allows for extensive exploration of the chemical space around the pyrrole core.
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Pyrrole Nitrogen (Position 1): The N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. This site is perfect for introducing substituents that can modulate solubility, metabolic stability, or target engagement.
Key Derivatization Pathways:
Caption: Key reaction pathways for derivatizing the core scaffold.
Applications in Drug Discovery and Development
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, and 5-bromo-1H-pyrrole-3-carboxylic acid is a prime starting material for accessing novel analogs with therapeutic potential.
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Antibacterial Agents: Halogenated pyrroles are known to possess significant antibacterial activity. For instance, complex pyrrole amides have been developed as potent inhibitors of bacterial DNA gyrase, with some compounds showing MIC values as low as 0.03 µg/mL against Mycobacterium tuberculosis.[5] The title compound is an ideal precursor for synthesizing analogs of such inhibitors.
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Anticancer Therapeutics: The natural product Oroidin, a bromopyrrole alkaloid, and its derivatives have demonstrated anticancer and antibiofilm activities.[6] 5-bromo-1H-pyrrole-3-carboxylic acid provides a synthetic entry point to mimics and simplified analogs of these complex marine natural products.
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Endothelin Antagonists: Pyrrolidine-3-carboxylic acids have been successfully developed as potent and orally active endothelin (ET) receptor antagonists, which are important for treating cardiovascular diseases.[7] The pyrrole analog serves as a rigidified, aromatic bioisostere that can be explored in similar drug design campaigns.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and multiple points for synthetic elaboration, this compound is an excellent fragment for FBDD screening campaigns. Hits identified from such screens can be rapidly optimized using the versatile chemistry described above.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound is not available, the hazard profile can be reliably inferred from closely related structures like 5-bromo-1H-pyrrole-3-carbaldehyde.[8]
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Hazard Identification:
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Expected to be harmful if swallowed (corresponds to H302).
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Likely to cause skin irritation (H315) and serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Handling and Personal Protective Equipment (PPE):
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Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid creating dust. Use appropriate engineering controls to minimize exposure.
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Storage:
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Store in a tightly sealed container in a cool, dry, and dark place.
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Keep away from strong oxidizing agents and bases.
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Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations.
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Conclusion
5-bromo-1H-pyrrole-3-carboxylic acid represents more than just a chemical; it is a strategic tool for innovation in drug discovery. Its structural simplicity belies a sophisticated design that offers medicinal chemists rapid and controlled access to a vast and biologically relevant chemical space. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this powerful building block to construct the next generation of therapeutic agents.
References
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Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from: [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available from: [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. ACS Publications. Available from: [Link]
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Rapoport, H., & Willson, C. D. (1961). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 26(4), 1102–1105. ACS Publications. Available from: [Link]
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